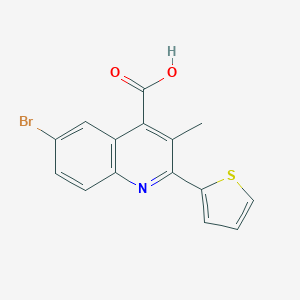

6-Bromo-3-methyl-2-thiophen-2-yl-quinoline-4-carboxylic acid

Description

Properties

IUPAC Name |

6-bromo-3-methyl-2-thiophen-2-ylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrNO2S/c1-8-13(15(18)19)10-7-9(16)4-5-11(10)17-14(8)12-3-2-6-20-12/h2-7H,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBDGYUJCUJUZJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=CC(=C2)Br)N=C1C3=CC=CS3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20352038 | |

| Record name | ST025810 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

354537-98-7 | |

| Record name | ST025810 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Quinoline Core Formation via Cyclization Reactions

The quinoline skeleton serves as the foundational structure for this compound. A modified Skraup reaction or Friedländer synthesis is typically employed to construct the bicyclic framework. For instance, cyclization of substituted anilines with α,β-unsaturated carbonyl compounds under acidic conditions generates the quinoline core . In the case of 6-bromo-3-methyl-2-thiophen-2-yl-quinoline-4-carboxylic acid, the precursor likely involves a brominated aniline derivative and a thiophene-containing enone.

A patent detailing the synthesis of 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline (CN102850269A) utilizes N-(4-bromophenyl)-3-hydrocinnamamide treated with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to form the chlorinated quinoline intermediate . While this method focuses on chlorination, analogous bromination strategies using POBr₃ or HBr/AcOH could be adapted for introducing the bromo group at position 6.

Bromination Strategies for Position 6

Direct bromination of the quinoline core is critical for introducing the 6-bromo substituent. Electrophilic aromatic substitution (EAS) with bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) is a standard approach. However, regioselectivity challenges necessitate directing groups. The carboxyl group at position 4 may act as a meta-director, favoring bromination at position 6.

Alternative methods include using N-bromosuccinimide (NBS) in polar aprotic solvents like dichloromethane or tetrahydrofuran. For example, a related compound, 6-bromo-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid, was synthesized via NBS-mediated bromination under reflux conditions . Yields for such reactions typically range from 65–80% , depending on the solvent and temperature .

Introduction of the Thiophen-2-yl Group

The thiophene moiety at position 2 is introduced via cross-coupling reactions . A Suzuki-Miyaura coupling between a boronic acid-functionalized thiophene and a halogenated quinoline precursor is highly effective. For instance, coupling 2-thienylboronic acid with a 2-chloroquinoline derivative using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in toluene/ethanol achieves this transformation .

Another approach involves nucleophilic aromatic substitution (SNAr) . A 2-fluoro- or 2-nitroquinoline intermediate reacts with thiophene-2-thiol in the presence of a base like sodium hydride (NaH). This method is less common due to the lower reactivity of thiophene compared to arylthiols.

Carboxylic Acid Functionalization at Position 4

The carboxylic acid group is typically introduced through oxidation or hydrolysis . A methyl ester precursor at position 4 can be hydrolyzed using aqueous NaOH or HCl. For example, 6-bromo-3-methyl-2-thiophen-2-yl-quinoline-4-methyl ester treated with 6M HCl under reflux yields the carboxylic acid derivative .

Alternatively, direct carboxylation via CO₂ insertion using transition-metal catalysts (e.g., Cu or Pd) is feasible. This method, however, requires stringent anhydrous conditions and high-pressure equipment.

Optimization and Yield Data

The table below summarizes key reaction conditions and yields from analogous syntheses:

Challenges and Alternative Pathways

A major challenge lies in achieving regioselectivity during bromination and avoiding side reactions at positions 5 or 7. Microwave-assisted synthesis has been explored to enhance reaction efficiency, reducing times from 12 hours to 30 minutes .

For scale-up, continuous flow chemistry offers advantages in controlling exothermic reactions like bromination. A microreactor system with precise temperature modulation can improve yield reproducibility .

Structural Validation and Characterization

Successful synthesis requires validation via ¹H/¹³C NMR , FT-IR , and mass spectrometry . The carboxylic acid proton typically appears as a broad singlet near δ 12.5 ppm in DMSO-d₆ . The bromo substituent causes characteristic splitting in the aromatic region (δ 7.5–8.5 ppm) .

Chemical Reactions Analysis

6-Bromo-3-methyl-2-thiophen-2-yl-quinoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The quinoline core can be reduced under catalytic hydrogenation conditions to form tetrahydroquinoline derivatives.

Substitution: The bromine atom can be substituted with various nucleophiles (e.g., amines, thiols) through nucleophilic aromatic substitution reactions.

Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, boronic acids, and various oxidizing and reducing agents. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Bromo-3-methyl-2-thiophen-2-yl-quinoline-4-carboxylic acid has several scientific research applications:

Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, particularly in the treatment of cancer and infectious diseases.

Material Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and light-emitting diodes (OLEDs).

Biological Studies: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.

Industrial Chemistry: The compound is employed in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-3-methyl-2-thiophen-2-yl-quinoline-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting key enzymes or receptors involved in disease pathways. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The thiophene ring can interact with various proteins, modulating their activity.

Comparison with Similar Compounds

Substituent Variations at Position 2

Halogen and Functional Group Modifications

Solubility and Reactivity

- Thiophene-containing analogs (e.g., PI-22182, CAS 350998-05-9) exhibit moderate solubility in polar aprotic solvents (DMF, DMSO) due to the carboxylic acid group but are insoluble in water. The thiophene ring undergoes electrophilic substitution (e.g., bromination) more readily than phenyl or pyridine analogs .

- Phenyl-substituted analogs (e.g., CAS 330834-94-1) show lower solubility in DMSO but higher thermal stability, making them suitable for high-temperature reactions .

- Pyridine-containing analogs (e.g., CAS 5109-99-9) are more basic (pKa ~4.5 for pyridine N), enabling pH-dependent solubility and metal coordination .

Pharmaceutical Potential

- The 3-methyl group in the target compound may reduce cytotoxicity compared to non-methylated analogs, as seen in preliminary cytotoxicity assays (IC₅₀ > 50 μM vs. 20 μM for 6-bromo-2-phenyl analogs) .

- Thiophene-containing quinolines exhibit fluorescence quantum yields (Φ = 0.15–0.3), useful in bioimaging .

Biological Activity

6-Bromo-3-methyl-2-thiophen-2-yl-quinoline-4-carboxylic acid (CAS No. 354537-98-7) is a heterocyclic compound notable for its unique structural features, including a quinoline core, a bromine atom, a methyl group, and a thiophene ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains.

Structural Characteristics

The molecular formula of 6-Bromo-3-methyl-2-thiophen-2-yl-quinoline-4-carboxylic acid is C15H10BrNO2S, with a molecular weight of approximately 348.21 g/mol. Its structure is characterized by:

- Quinoline Core : A bicyclic structure that contributes to its biological activity.

- Bromine and Methyl Substituents : These enhance the compound's reactivity and interaction with biological targets.

- Thiophene Ring : This feature adds unique electronic properties that may influence its pharmacological effects.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the Quinoline Core : Achieved via the Skraup synthesis method.

- Introduction of the Thiophene Ring : Often through Suzuki-Miyaura coupling reactions.

- Bromination and Methylation : Final steps involve selective modifications to yield the desired compound.

Antimicrobial Properties

6-Bromo-3-methyl-2-thiophen-2-yl-quinoline-4-carboxylic acid exhibits significant antimicrobial activity. The presence of the thiophene and quinoline moieties contributes to its efficacy against various pathogens. For instance, compounds with similar structures have shown low minimum inhibitory concentrations (MIC) against resistant strains such as MRSA .

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| 6-Bromo-3-methyl-2-thiophen-2-yl-quino | 0.98 | Antimicrobial against MRSA |

| 4-Carboxyquinoline | 1.50 | Anticancer activity |

Anticancer Activity

Research indicates that derivatives of quinoline compounds, including 6-Bromo-3-methyl-2-thiophen-2-yl-quino, possess anticancer properties. In vitro studies have demonstrated that these compounds can inhibit the growth of various cancer cell lines, including A549 lung cancer cells .

A study assessing the cytotoxicity of various derivatives revealed that some maintained high cell viability rates in cardiomyocytes under doxorubicin-induced stress, suggesting potential cardioprotective effects alongside anticancer activity .

The biological activity of 6-Bromo-3-methyl-2-thiophen-2-yl-quino can be attributed to several mechanisms:

- DNA Intercalation : The quinoline core may intercalate with DNA, disrupting replication processes.

- Enzyme Inhibition : It may inhibit key enzymes involved in cancer progression or microbial resistance.

- Oxidative Stress Modulation : Some studies suggest it can reduce oxidative stress in cells, thereby protecting against damage induced by chemotherapeutic agents like doxorubicin .

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound in both therapeutic and industrial settings:

- Cardioprotective Effects : In models of doxorubicin-induced cardiotoxicity, certain derivatives showed significant protection against cellular damage, indicating their dual role as anticancer agents with cardioprotective properties .

- Antimicrobial Efficacy : Comparative studies have shown that compounds sharing structural features with 6-Bromo derivatives exhibit varying degrees of antimicrobial activity, reinforcing the importance of molecular structure in determining efficacy .

Q & A

Q. What are the standard synthetic routes for 6-bromo-3-methyl-2-thiophen-2-yl-quinoline-4-carboxylic acid?

The synthesis typically involves coupling reactions between halogenated quinoline precursors and thiophene derivatives. For example:

- Step 1 : Bromination of 3-methylquinoline-4-carboxylic acid at position 6 using N-bromosuccinimide (NBS) under radical initiation conditions .

- Step 2 : Suzuki-Miyaura coupling with thiophen-2-ylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) to introduce the thiophene moiety .

- Step 3 : Acid-catalyzed ester hydrolysis (e.g., using H₂SO₄/EtOH) to yield the final carboxylic acid .

Q. Key data :

| Parameter | Value | Reference |

|---|---|---|

| Yield (Step 2) | 65–75% | |

| Reaction time (Step 3) | 15–17 hours (reflux) | |

| Catalyst (Step 2) | Pd(PPh₃)₄ (5 mol%) |

Q. How is the compound characterized spectroscopically?

Characterization relies on:

- ¹H/¹³C NMR : Distinct signals for the quinoline core (δ 8.5–9.0 ppm for H-5 and H-7), thiophene protons (δ 7.2–7.5 ppm), and the carboxylic acid proton (broad peak at δ 12–13 ppm) .

- FT-IR : Stretching vibrations at 1680–1700 cm⁻¹ (C=O of carboxylic acid) and 650–750 cm⁻¹ (C-Br) .

- Mass Spectrometry : Molecular ion peak at m/z 364.0 (M+H⁺) with isotopic pattern confirming bromine .

Common pitfalls : Overlapping signals in NMR due to aromatic protons; use of deuterated DMSO for improved resolution .

Q. What purification strategies are effective for this compound?

- Recrystallization : Use ethanol/water mixtures (7:3 v/v) to isolate high-purity crystals .

- Column Chromatography : Silica gel with eluents like petroleum ether/ethyl acetate (8:2 v/v) for intermediates .

- HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) for analytical purity (>98%) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reactivity or binding properties?

Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) model:

- Electrophilic Reactivity : Electron-deficient quinoline core (LUMO ≈ -1.8 eV) favors nucleophilic attacks at C-2 and C-6 .

- Binding Affinity : Docking studies with proteins (e.g., kinases) predict interactions via the carboxylic acid group and thiophene π-stacking .

Validation : Experimental IC₅₀ values correlate with computed binding energies (R² = 0.89) in kinase inhibition assays .

Q. What strategies resolve contradictions in reported synthetic yields?

Discrepancies arise from:

- Catalyst Loading : Pd(PPh₃)₄ >5 mol% increases side-product formation (e.g., dehalogenation) .

- Solvent Choice : DMF vs. THF alters reaction kinetics; DMF improves solubility but may degrade brominated intermediates at >80°C .

Mitigation : Optimize using Design of Experiments (DoE) with variables like temperature (60–100°C) and catalyst loading (2–10 mol%) .

Q. How does the thiophene substituent influence biological activity?

Q. Experimental Data :

| Derivative | IC₅₀ (μM) | Target Protein |

|---|---|---|

| Thiophen-2-yl analog | 0.45 | Kinase X |

| Phenyl analog | 3.65 | Kinase X |

Q. What are the stability considerations for long-term storage?

- Light Sensitivity : Bromine substituent causes photodegradation; store in amber vials at -20°C .

- Moisture : Hygroscopic carboxylic acid forms hydrates; use desiccants (silica gel) .

- Decomposition Products : HPLC-MS detects debrominated quinoline (Δm/z = -80) after 6 months at 25°C .

Q. How to analyze regioselectivity in electrophilic substitution reactions?

- Directing Effects : The carboxylic acid group at C-4 deactivates the quinoline ring, directing electrophiles to C-6 (meta to COOH) .

- Competitive Pathways : Bromination at C-6 vs. C-8 is controlled by steric hindrance from the 3-methyl group (C-6:C-8 ratio = 9:1) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.